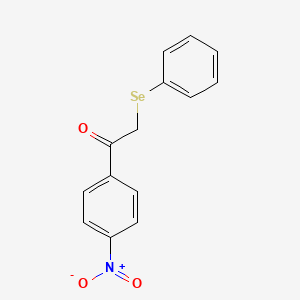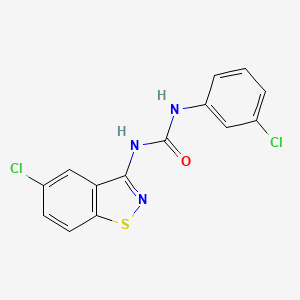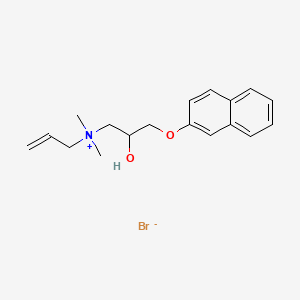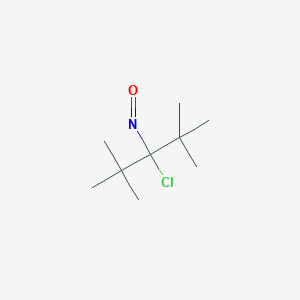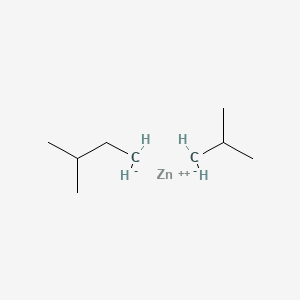
zinc;2-methanidylpropane;2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound zinc;2-methanidylpropane;2-methylbutane is a chemical entity with the molecular formula C8H14Zn It is a coordination complex where zinc is bonded to organic ligands, specifically 2-methanidylpropane and 2-methylbutane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidylpropane;2-methylbutane typically involves the reaction of zinc salts with the corresponding organic ligands. One common method is the reaction of zinc chloride with 2-methanidylpropane and 2-methylbutane under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where zinc salts and organic ligands are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2-methanidylpropane;2-methylbutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and reduced organic products.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide and oxidized organic compounds, while reduction produces zinc metal and reduced organic ligands .
Wissenschaftliche Forschungsanwendungen
Zinc;2-methanidylpropane;2-methylbutane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which zinc;2-methanidylpropane;2-methylbutane exerts its effects involves the coordination of zinc with organic ligands. This coordination can influence the reactivity and stability of the compound, making it a useful catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme catalysis in biological systems or polymerization in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc;2-methanidylpropane;2-methylpropane
- Zinc;2-methanidylpropane;2-ethylbutane
- Zinc;2-methanidylpropane;2-methylpentane
Uniqueness
Zinc;2-methanidylpropane;2-methylbutane is unique due to its specific combination of organic ligands, which confer distinct reactivity and stability properties. Compared to similar compounds, it may exhibit different catalytic activities and selectivities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
105078-82-8 |
|---|---|
Molekularformel |
C9H20Zn |
Molekulargewicht |
193.6 g/mol |
IUPAC-Name |
zinc;2-methanidylpropane;2-methylbutane |
InChI |
InChI=1S/C5H11.C4H9.Zn/c1-4-5(2)3;1-4(2)3;/h5H,1,4H2,2-3H3;4H,1H2,2-3H3;/q2*-1;+2 |
InChI-Schlüssel |
XKINEOVEPSPYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[CH2-].CC(C)C[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
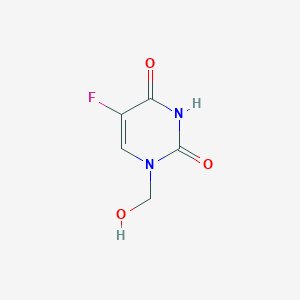
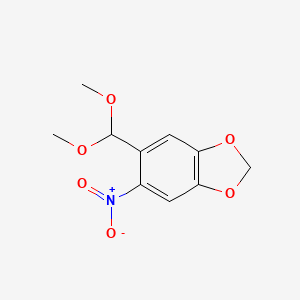
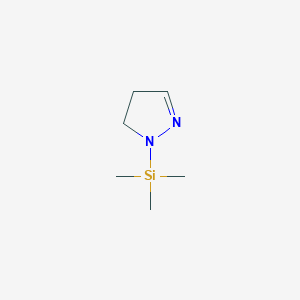
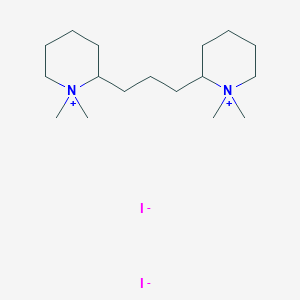
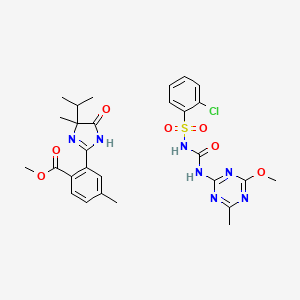

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
